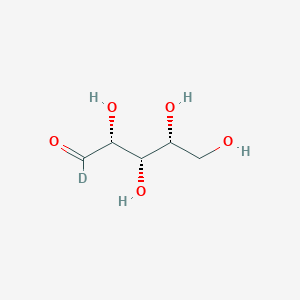

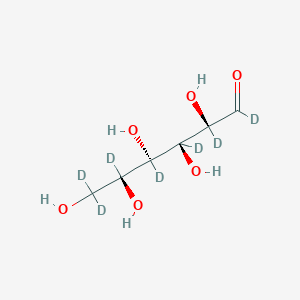

Xylose-d1-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Xilosa-d1-3: es un derivado de xilosa marcado con deuterio, un azúcar de cinco carbonos (aldopentosa) que se encuentra de forma natural. La xilosa se encuentra comúnmente en el componente de hemicelulosa de las paredes celulares de las plantas y es un azúcar significativo en la biomasa lignocelulósica. El marcado con deuterio en la Xilosa-d1-3 la convierte en una herramienta valiosa en diversas aplicaciones de investigación científica, particularmente en estudios metabólicos y experimentos con trazadores.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de Xilosa-d1-3 implica la incorporación de deuterio en la molécula de xilosa. Esto se puede lograr mediante la hidrogenación catalítica de xilosa en presencia de gas deuterio. La reacción generalmente requiere un catalizador como paladio sobre carbón (Pd/C) y se lleva a cabo en condiciones controladas de temperatura y presión para asegurar la incorporación selectiva de deuterio.

Métodos de producción industrial: La producción industrial de Xilosa-d1-3 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de gas deuterio de alta pureza y sistemas catalíticos avanzados para lograr una producción eficiente y rentable. El producto final se purifica mediante diversas técnicas cromatográficas para garantizar una alta pureza isotópica y pureza química.

Análisis De Reacciones Químicas

Tipos de reacciones: La Xilosa-d1-3 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La Xilosa-d1-3 puede oxidarse para formar ácido xilónico u otros derivados oxidados.

Reducción: La reducción de Xilosa-d1-3 puede producir xilitol-d1-3, un alcohol de azúcar marcado con deuterio.

Isomerización: La Xilosa-d1-3 puede isomerizarse para formar xilulosa-d1-3, un azúcar cetosa.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen ácido nítrico (HNO3) y permanganato de potasio (KMnO4).

Reducción: Hidrogenación catalítica utilizando gas deuterio y un catalizador como Pd/C.

Isomerización: Isomerización enzimática utilizando xilosa isomerasa.

Productos principales:

Oxidación: Ácido xilónico-d1-3

Reducción: Xilitol-d1-3

Isomerización: Xilulosa-d1-3

Aplicaciones Científicas De Investigación

La Xilosa-d1-3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Estudios metabólicos: Se utiliza como trazador para estudiar las vías metabólicas de la xilosa en varios organismos.

Marcado isotópico: Se emplea en experimentos de marcado isotópico para investigar el destino de la xilosa en los sistemas biológicos.

Biotecnología: Se utiliza en la producción de biocombustibles y bioquímicos a partir de biomasa lignocelulósica.

Investigación médica: Se utiliza en pruebas de diagnóstico para evaluar la absorción intestinal y los trastornos metabólicos.

Mecanismo De Acción

El mecanismo de acción de la Xilosa-d1-3 implica su incorporación en las vías metabólicas, donde actúa como sustrato para diversas enzimas. El marcado con deuterio permite a los investigadores rastrear su conversión y utilización en diferentes procesos bioquímicos. Los principales objetivos moleculares incluyen la xilosa isomerasa, que convierte la xilosa en xilulosa, y la xilosa reductasa, que reduce la xilosa a xilitol.

Comparación Con Compuestos Similares

Compuestos similares:

Xilosa: La forma no deuterada de Xilosa-d1-3.

Xilulosa: Un isómero de la xilosa.

Xilitol: Un alcohol de azúcar derivado de la reducción de la xilosa.

Singularidad: La Xilosa-d1-3 es única debido a su marcado con deuterio, lo que proporciona ventajas distintas en las aplicaciones de investigación. El átomo de deuterio actúa como un trazador isotópico estable, permitiendo un seguimiento preciso del compuesto en estudios metabólicos. Esto hace que la Xilosa-d1-3 sea particularmente valiosa en experimentos donde es crucial comprender el destino metabólico detallado de la xilosa.

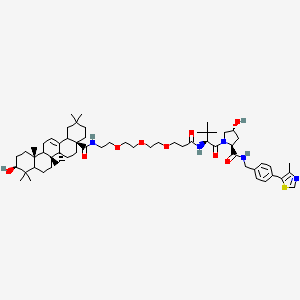

Propiedades

Fórmula molecular |

C5H10O5 |

|---|---|

Peso molecular |

151.14 g/mol |

Nombre IUPAC |

(2R,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D |

Clave InChI |

PYMYPHUHKUWMLA-LAVUIIQTSA-N |

SMILES isomérico |

[2H]C(=O)[C@@H]([C@H]([C@@H](CO)O)O)O |

SMILES canónico |

C(C(C(C(C=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)